Faah-IN-5

FAAH IC50 Enzyme Inhibition

Select FAAH-IN-5 to achieve sustained, peripheral-selective FAAH inhibition. Its irreversible mechanism ensures prolonged target suppression after clearance, while low PAMPA permeability minimizes CNS confounds, making it ideal for chronic pain or metabolic disorder models. With an IC50 of 10.5 nM, it fills a critical potency gap between URB597 and JNJ-42165279, enabling precise potency-titration studies.

Molecular Formula C21H19N3O6S
Molecular Weight 441.5 g/mol
Cat. No. B12417937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaah-IN-5
Molecular FormulaC21H19N3O6S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H19N3O6S/c25-21(30-19-8-6-18(7-9-19)24(26)27)22-11-13-23(14-12-22)31(28,29)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2
InChIKeyAZYXDFXRWCDJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAAH-IN-5: Quantitative Procurement Guide for a Potent, Irreversible FAAH Inhibitor


FAAH-IN-5 (Compound 7) is a relatively selective, irreversible inhibitor of fatty acid amide hydrolase (FAAH) . It exhibits an IC50 of 10.5 nM for FAAH inhibition, making it a potent tool compound for investigating the endocannabinoid system . A notable physicochemical characteristic is its low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) . This property has implications for its utility in studies where restricted membrane permeation is desirable.

Why FAAH-IN-5 Cannot Be Replaced by Another 'FAAH Inhibitor'


FAAH inhibitors are a chemically diverse class with significant differences in potency, mechanism of action (reversible vs. irreversible), and physicochemical properties [1]. Simply selecting a different FAAH inhibitor for a study is not a straightforward substitution; it is a change in the experimental variable. Key parameters that vary widely among in-class compounds include IC50 values, species-specific potency, blood-brain barrier permeability, and selectivity profiles against other serine hydrolases [1]. The specific combination of an IC50 of 10.5 nM, an irreversible binding mode, and low PAMPA permeability defines a unique experimental tool that is not replicated by other FAAH inhibitors like URB597 or PF-04457845. A direct head-to-head comparison of quantitative data is therefore essential for rational scientific selection.

Quantitative Differentiation Evidence for FAAH-IN-5 vs. Key Comparators


Potency Differential: FAAH-IN-5 IC50 of 10.5 nM Offers a Middle Ground Between Ultra-Potent and Less Potent Inhibitors

FAAH-IN-5 exhibits an IC50 of 10.5 nM for FAAH inhibition . This places its potency between the ultra-potent inhibitors URB597 (IC50 = 4.6 nM) and PF-04457845 (IC50 = 7.2 nM) [1], and the significantly less potent clinical candidate JNJ-42165279 (IC50 = 70 nM for hFAAH) . For researchers, this represents a distinct potency window that may be advantageous for specific experimental designs where maximal inhibition is not desired or where a more moderate effect is needed to avoid confounding off-target activities.

FAAH IC50 Enzyme Inhibition Endocannabinoid System

Permeability Profile: Low PAMPA Permeability Distinguishes FAAH-IN-5 from Brain-Penetrant Inhibitors

FAAH-IN-5 demonstrates low permeability in the PAMPA assay . This is a critical differentiator from CNS-penetrant FAAH inhibitors like OL-135, which is known for its ability to cross the blood-brain barrier . While specific PAMPA values for comparators are not available for direct quantitative comparison, the qualitative classification of FAAH-IN-5 as having 'low' permeability provides a clear and actionable selection criterion. Researchers can choose this compound when they need to restrict FAAH inhibition to peripheral tissues or when they are investigating a compound that is not expected to enter the CNS.

PAMPA Permeability ADME Blood-Brain Barrier

Mechanism of Action: Irreversible Inhibition Offers a Distinct Functional Profile Compared to Reversible Inhibitors

FAAH-IN-5 is characterized as an irreversible FAAH inhibitor . In contrast, the well-known inhibitor OL-135 is a reversible inhibitor . The distinction between irreversible and reversible inhibition has profound functional consequences. Irreversible inhibitors typically exhibit prolonged duration of action, as their effects persist until new enzyme is synthesized. This is a key consideration for in vivo studies where sustained target engagement is required. The choice between an irreversible tool like FAAH-IN-5 and a reversible tool like OL-135 is a fundamental experimental design decision based on the desired pharmacodynamic profile.

Mechanism of Action Irreversible Inhibitor Covalent Binding Serine Hydrolase

Evidence-Based Application Scenarios for FAAH-IN-5


Peripherally-Restricted FAAH Inhibition Studies

FAAH-IN-5's low PAMPA permeability makes it a prime candidate for studies designed to isolate the effects of peripheral FAAH inhibition. In models of inflammatory pain or metabolic disorders where the primary site of action is outside the central nervous system, FAAH-IN-5 can be used to elevate peripheral endocannabinoid levels without confounding CNS-mediated effects. This is a critical advantage over brain-penetrant inhibitors like OL-135.

Sustained Target Engagement in In Vivo Models

The irreversible mechanism of FAAH-IN-5 provides a distinct pharmacodynamic advantage for long-term in vivo studies. Its covalent binding ensures that FAAH activity remains suppressed for an extended period, even after the compound is cleared from circulation. This is in stark contrast to reversible inhibitors like OL-135, whose effects wane more quickly upon compound clearance . Researchers can leverage this property to achieve stable target modulation in chronic dosing paradigms.

Potency-Titration Studies in FAAH-Mediated Pathways

With an IC50 of 10.5 nM, FAAH-IN-5 occupies a specific potency niche . It is less potent than URB597 (4.6 nM) and PF-04457845 (7.2 nM) [1], but significantly more potent than JNJ-42165279 (70 nM) . This allows for 'potency-titration' experiments where researchers can investigate graded responses in FAAH-dependent signaling pathways. The ability to use compounds with incremental differences in potency is a powerful approach for establishing structure-activity relationships and understanding the dynamic range of endocannabinoid signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faah-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.